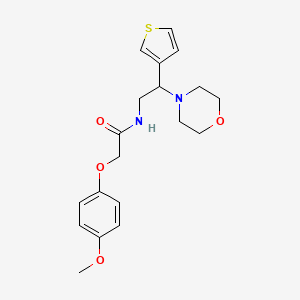![molecular formula C27H26N4O3S B2751589 4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207035-78-6](/img/structure/B2751589.png)
4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C27H26N4O3S and its molecular weight is 486.59. The purity is usually 95%.
BenchChem offers high-quality 4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Antimicrobial Agents
Novel heterocyclic compounds, including pyrazole, isoxazole, and pyridazine derivatives, have been synthesized for use as antibacterial agents. These compounds were evaluated for their antibacterial activity, demonstrating significant inhibitory effects against a variety of bacterial strains. The development of these compounds is crucial for addressing the growing concern of antibiotic resistance and finding new therapeutic agents. One study specifically explored the synthesis of heterocyclic compounds containing a sulfonamido moiety, aiming to leverage their potential as antibacterial agents. The compounds exhibited high activities, underscoring the importance of such chemical frameworks in developing new antibiotics (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial and Anti-inflammatory Agents
The synthesis of novel compounds for antimicrobial and anti-inflammatory applications has been a focus area, leveraging the structural properties of pyrazole, isoxazole, and other heterocyclic derivatives. These compounds have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria, highlighting their potential in treating various bacterial infections. Additionally, their anti-inflammatory properties suggest a broader therapeutic applicability, including the treatment of conditions characterized by inflammation (Kendre, Landge, & Bhusare, 2015).
Anticancer Activity
Research has also extended into the exploration of heterocyclic compounds' anticancer properties. The structural complexity and versatility of these compounds allow for targeted interactions with cancer cell lines, leading to the inhibition of cell growth and proliferation. This area of research is particularly important for the development of novel oncological treatments that are more effective and have fewer side effects. For instance, some derivatives have been tested for their antitumor activity against specific cancer cell lines, showing promising results that warrant further investigation (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Electrochromic Materials
The compound's heterocyclic structure has implications beyond pharmaceutical applications, extending into materials science, particularly in the development of electrochromic materials. These materials change color in response to an electric field, making them useful for various applications, including smart windows, displays, and low-energy consumption devices. The synthesis and application of such compounds in photovoltaic devices indicate the versatility and potential of heterocyclic compounds in both medicinal and technological fields (Zhou, Cong, Yamakawa, Wei, Nakamura, Tajima, Yang, & Hashimoto, 2010).
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-[[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-5-methyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S/c1-16-6-8-20(17(2)12-16)21-14-23-27(28-10-11-31(23)30-21)35-15-22-18(3)34-26(29-22)19-7-9-24(32-4)25(13-19)33-5/h6-14H,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWKMZFJOBVPSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=C(OC(=N4)C5=CC(=C(C=C5)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

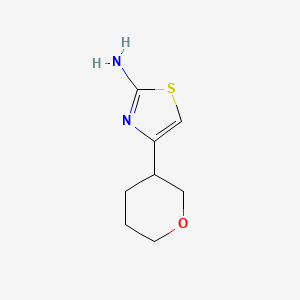
![N-(2,4-dimethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2751511.png)
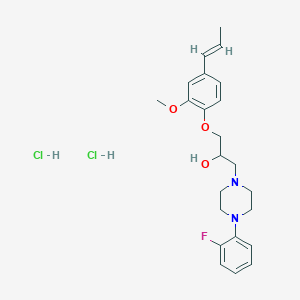

![N-(2,5-dimethoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2751514.png)
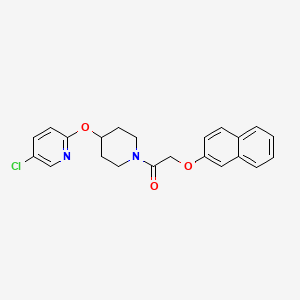
![N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2751516.png)
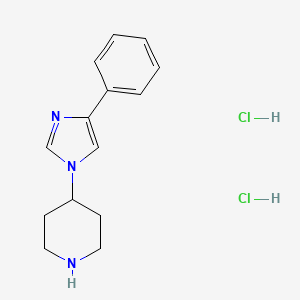
![3,5-Dimethyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2751518.png)
![2-ethyl-1-phenethyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2751522.png)
![3-Methyl-6-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2751523.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2751524.png)
![5-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2751526.png)
